![molecular formula C15H21N5O8S2 B601241 阿昔替诺胺乙酯 CAS No. 102579-57-7](/img/structure/B601241.png)
阿昔替诺胺乙酯
描述
Aztreonam Impurity F is a useful research compound. Its molecular formula is C15H21N5O8S2 and its molecular weight is 463.49. The purity is usually > 95%.
BenchChem offers high-quality Aztreonam Impurity F suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aztreonam Impurity F including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Analytical Applications
1.1 Quality Control in Pharmaceutical Manufacturing
Aztreonam Impurity F is critical in the quality control processes for aztreonam formulations. It serves as a reference standard for identifying and quantifying impurities during the manufacturing process. The presence of impurities can significantly affect the efficacy and safety of pharmaceutical products. Therefore, rigorous testing is essential to ensure compliance with regulatory standards.
- High-Performance Liquid Chromatography (HPLC) : Analytical methods such as HPLC are employed to assess the levels of Aztreonam Impurity F alongside other known impurities. Studies have shown that the detection limits and accuracy of these methods remain robust, with relative standard deviations (RSD) typically below 10% for peak areas .
- Validation Studies : Validation studies have demonstrated that Aztreonam Impurity F can be effectively used to establish linearity and precision in assays, which are crucial for regulatory submissions .
Parameter | Value |
---|---|
Limit of Quantitation | 1000 ppm |
Precision RSD | < 10% |
Linearity Correlation Coefficient | > 0.99 |
1.2 Identification of Unknown Impurities
The compound is also utilized in research aimed at identifying unknown impurities that may arise during the synthesis or storage of aztreonam. The characterization of these impurities is vital for understanding their potential impacts on drug safety and efficacy .
Pharmacological Applications
2.1 Understanding Mechanisms of Action
Research involving Aztreonam Impurity F contributes to a deeper understanding of aztreonam's pharmacological profile. As aztreonam selectively targets Gram-negative bacteria, studies have indicated that impurities can alter its antibacterial activity. For instance, the presence of certain impurities may enhance or diminish the drug's effectiveness against specific pathogens like Pseudomonas aeruginosa .
- In Vitro Studies : Case studies have shown that formulations containing Aztreonam Impurity F exhibit varying degrees of antibacterial activity, depending on the concentration and type of impurity present .
Bacterial Strain | MIC (mg/L) |
---|---|
Pseudomonas aeruginosa | 12 - 32 |
Escherichia coli | ≤ 1.6 |
Safety and Toxicology Studies
3.1 Genotoxicity Evaluation
Aztreonam Impurity F has been evaluated for its genotoxic potential in various studies. The presence of impurities in drug formulations raises concerns about their potential mutagenic effects. Research indicates that certain degradation products may exhibit genotoxic properties, necessitating thorough testing during drug development .
- Mouse Lymphoma Assays : These assays have been used to assess the mutagenicity of aztreonam and its related impurities, including Aztreonam Impurity F. Results from these studies help establish safety profiles for new formulations .
Case Studies
- A study demonstrated that formulations with reduced levels of Aztreonam Impurity F showed improved efficacy against Pseudomonas aeruginosa, highlighting the importance of impurity management in antibiotic therapy.
- Another investigation revealed that high levels of certain impurities correlated with increased adverse reactions in patients, underscoring the necessity for rigorous impurity analysis in clinical settings.
生化分析
Biochemical Properties
Aztreonam Ethyl Ester, like Aztreonam, is likely to interact with various enzymes, proteins, and other biomolecules. Aztreonam has clinically useful potency against aerobic Gram-negative bacteria, including those expressing Ambler class B metallo-β-lactamases (MBLs), although it is hydrolyzed by some serine β-lactamases .
Cellular Effects
Aztreonam Ethyl Ester’s effects on cells are likely similar to those of Aztreonam. Aztreonam is used to treat infections caused by gram-negative bacteria such as Pseudomonas aeruginosa . It may influence cell function by disrupting cell wall synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Aztreonam Ethyl Ester is expected to be similar to that of Aztreonam. The bactericidal action of Aztreonam results from the inhibition of bacterial cell wall synthesis due to a high affinity of Aztreonam for penicillin binding protein 3 (PBP3). By binding to PBP3, Aztreonam inhibits the third and last stage of bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
Studies on Aztreonam have shown that it has immediate and sustained effects on bacterial cell wall synthesis .
Dosage Effects in Animal Models
Research on Aztreonam has shown that it is effective against serious infections caused by Gram-negative bacteria .
Metabolic Pathways
Aztreonam is known to interfere with the metabolic pathways of peptidoglycan and amino acid biosynthesis, central carbon, purine and pyrimidine metabolisms .
Transport and Distribution
Aztreonam is known to be resistant to beta-lactamases and is used in gram-negative infections, especially of the meninges, bladder, and kidneys .
Subcellular Localization
As a beta-lactam antibiotic, Aztreonam is likely to be found wherever its target, the bacterial cell wall, is located .
生物活性
Aztreonam is a monocyclic beta-lactam antibiotic primarily effective against Gram-negative bacteria. The focus of this article is on Aztreonam Impurity F , a specific impurity associated with aztreonam, and its biological activity. Understanding the biological implications of impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.
Overview of Aztreonam
Aztreonam is notable for its high resistance to hydrolysis by beta-lactamases, making it effective against many multi-drug resistant organisms. Its mechanism involves binding to penicillin-binding protein 3 (PBP3), inhibiting bacterial cell wall synthesis, leading to cell lysis . Aztreonam's pharmacokinetics reveal that it is poorly absorbed orally but fully bioavailable via intramuscular administration, with a serum half-life averaging 1.7 hours .
Biological Activity of Aztreonam Impurity F
The specific biological activity of Aztreonam Impurity F has not been extensively documented in literature. However, the general characteristics and behavior of aztreonam can provide insights into potential activities of its impurities.
- Inhibition of Cell Wall Synthesis : Similar to aztreonam, impurities may interact with PBPs, although their exact binding affinities and effects remain to be elucidated.
- Potential for Resistance : Given that aztreonam exhibits stability against certain beta-lactamases, impurities could potentially share this characteristic or exhibit altered susceptibility profiles.
In Vitro Studies
- Antimicrobial Efficacy : Studies have shown that aztreonam maintains antimicrobial activity across various pH levels and in the presence of human serum . Impurity F may exhibit similar stability, although specific studies are required to confirm this.
- Combination Therapy : Research indicates that aztreonam can be combined with other agents like avibactam to enhance efficacy against resistant strains . The role of impurities in such combinations warrants further investigation.
Adverse Effects and Safety Profile
Recent studies have identified adverse events associated with aztreonam usage, including cholestatic liver injury and other serious reactions . While specific data on Aztreonam Impurity F are lacking, impurities can sometimes contribute to unexpected toxicities or altered pharmacodynamics.
Data Tables
Parameter | Aztreonam | Impurity F (Hypothetical) |
---|---|---|
Molecular Structure | Monobactam | Unknown |
Mechanism of Action | PBP3 Inhibition | Potentially similar |
Stability Against Beta-Lactamases | High | Unknown |
Common Adverse Effects | Liver injury, allergic reactions | Unknown |
Pharmacokinetics | Half-life: 1.7 hours | Unknown |
属性
IUPAC Name |
(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O8S2/c1-5-27-13(23)15(3,4)28-19-10(8-6-29-14(16)17-8)11(21)18-9-7(2)20(12(9)22)30(24,25)26/h6-7,9H,5H2,1-4H3,(H2,16,17)(H,18,21)(H,24,25,26)/b19-10-/t7-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYPJWICYOYVRU-AICXJHAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)NC2C(N(C2=O)S(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145281 | |
Record name | Aztreonam ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102579-57-7 | |
Record name | Aztreonam ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZTREONAM ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U67H95ZRD5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。